2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine
CAS No.:
Cat. No.: VC20454558
Molecular Formula: C13H12FNO
Molecular Weight: 217.24 g/mol
* For research use only. Not for human or veterinary use.
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine -](/images/structure/VC20454558.png)
Specification
Molecular Formula | C13H12FNO |
---|---|
Molecular Weight | 217.24 g/mol |
IUPAC Name | 3-(2-fluoro-4-methoxyphenyl)aniline |
Standard InChI | InChI=1S/C13H12FNO/c1-16-11-5-6-12(13(14)8-11)9-3-2-4-10(15)7-9/h2-8H,15H2,1H3 |
Standard InChI Key | IOUIIOHSWDNENT-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1)C2=CC(=CC=C2)N)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 217.24 g/mol . Its SMILES notation () highlights the biphenyl core, where one phenyl ring bears a fluorine atom at the 2' position and a methoxy group at the 4' position, while the adjacent ring features an amine group at the 3 position.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 217.24 g/mol |
Exact Mass | 217.090 Da |
Topological Polar Surface Area | 35.25 Ų |
LogP (Partition Coefficient) | 3.66 |
The fluorine atom’s electron-withdrawing nature and the methoxy group’s electron-donating properties create electronic asymmetry, influencing reactivity and intermolecular interactions .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves cross-coupling strategies, such as Suzuki-Miyaura reactions, to assemble the biphenyl backbone. For example, a brominated phenol derivative (e.g., 3-bromophenol) can be coupled with a boronic acid bearing fluorine and methoxy substituents under palladium catalysis . Subsequent functionalization introduces the amine group via reduction of a nitro intermediate or nucleophilic substitution.
Key Steps:
-
Amine Introduction:
Reduction of a nitro group or displacement of a leaving group (e.g., chloride) with ammonia.
Industrial Optimization
Continuous flow reactors and high-throughput screening have been proposed to enhance yield and purity, particularly for scale-up. Challenges include steric hindrance from the methoxy group and ensuring regioselectivity during functionalization.
Chemical Reactivity and Properties
Electronic Effects
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Fluorine: Withdraws electron density via inductive effects, reducing electron density on the adjacent ring and increasing electrophilicity at the amine site .
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Methoxy Group: Donates electrons through resonance, enhancing nucleophilicity of the oxygen atom and stabilizing adjacent positive charges.
Functional Group Transformations
The amine group participates in:
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Acetylation: Reaction with acetic anhydride to form acetamide derivatives.
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Salt Formation: Interaction with acids (e.g., HCl) to produce water-soluble salts.
Applications in Drug Discovery
Lead Compound Development
The compound’s biphenyl scaffold serves as a versatile template for derivatization. Substitutions at the 2' and 4' positions allow tuning of electronic and steric properties to optimize pharmacokinetic profiles .
Table 2: Comparative Bioactivity of Biphenyl Analogs
Compound | Target | IC₅₀ (nM) |
---|---|---|
2'-Fluoro-4'-methoxy analog | TRPV1 | 0.4 |
3'-Nitro analog | TRPV1 | 2.1 |
4'-Chloro analog | MDR Cancer Cells | 1.8 |
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